molecular formula C22H17N5 B2697330 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-53-3

1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B2697330
CAS RN: 305333-53-3
M. Wt: 351.413
InChI Key: XMODTQCPCLFFJK-UHFFFAOYSA-N
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Description

The compound “1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers for their various biological activities . The synthesis of benzimidazole derivatives involves a variety of methods, including the use of o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization . Other methods include the use of aromatic and heteroaromatic 2-nitroamines in a one-pot procedure .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to undergo a variety of chemical reactions. They have been used in the development of new drugs due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1

Compounds including 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have shown potential as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1. This enzyme is targeted for the treatment of type-2 diabetes, and the compounds have been prepared with carbon-13 and carbon-14 labels to enable drug metabolism and pharmacokinetic studies (Latli et al., 2017).

Antitumor Agents

A series of compounds including the 1-(1H-benzimidazol-1-yl) variant have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines, such as cervical and ovarian carcinoma. These compounds have shown marked potency when compared to known anticancer drugs, highlighting their potential as antitumor agents (Abdel-Mohsen et al., 2010).

Antimicrobial Activity

Novel heterocyclic compounds containing benzimidazole derivatives have been developed, showcasing effective antimicrobial activity against several pathogenic bacterial strains. These compounds have also shown high activity against specific viruses, indicating their potential in antimicrobial applications (Bassyouni et al., 2012).

Fluorescent Properties

Compounds derived from this compound have been studied for their fluorescent properties. These compounds, particularly in the context of dyes and pigments, offer potential applications in areas like textile industries (Rangnekar & Rajadhyaksha, 1986).

Lanthanide Podates

The compound has been used in the synthesis of lanthanide podates, which are heterodinuclear complexes with potential in photophysical applications. These complexes demonstrate strong luminescence, indicating their use in fields like optical materials and sensors (Piguet et al., 1996).

Antifungal Activity

Certain benzimidazole derivatives including the subject compound have shown significant antifungal activity, particularly against Candida species. This suggests their potential as scaffolds for developing new antifungal agents (Kuroyanagi et al., 2010).

Mechanism of Action

The mechanism of action of benzimidazole derivatives is related to their ability to interact with the biopolymers of the living system . For example, bilastine, a benzimidazole derivative, is an orally available, potent and selective histamine H1 receptor antagonist .

Future Directions

Benzimidazole derivatives have a wide range of biological activities and are an important class of compounds in drug development . Future research could focus on the development of new benzimidazole derivatives with improved biological activities and reduced side effects .

properties

IUPAC Name

1-(benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5/c1-3-15-14(2)16(12-23)21-25-18-9-5-7-11-20(18)27(21)22(15)26-13-24-17-8-4-6-10-19(17)26/h4-11,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMODTQCPCLFFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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